molecular formula C12H6Cl3NO3 B1668786 Chlornitrofen CAS No. 1836-77-7

Chlornitrofen

Cat. No. B1668786
CAS RN: 1836-77-7
M. Wt: 318.5 g/mol
InChI Key: XQNAUQUKWRBODG-UHFFFAOYSA-N
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Description

Chlornitrofen is a chemical compound with the molecular formula C12H6Cl3NO3 . It belongs to the nitrophenyl chemical class of compounds and is a pre-emergence herbicide used to control annual weeds and some perennials .


Molecular Structure Analysis

The molecular weight of Chlornitrofen is 318.540 Da . Its structure includes a benzene ring with three chlorine atoms and a nitrophenol group .


Physical And Chemical Properties Analysis

Chlornitrofen has a density of 1.5±0.1 g/cm3, a boiling point of 370.4±42.0 °C at 760 mmHg, and a flash point of 177.8±27.9 °C . It also has a molar refractivity of 73.9±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 207.7±3.0 cm3 .

Scientific Research Applications

Endocrine Disruption Potential

Chlornitrofen (CNP) has been identified to possess both antiandrogenic and estrogenic activities, potentially acting as an endocrine disruptor. In a study using reporter gene assays for human androgen receptor (hAR) and human estrogen receptor-alpha (hER alpha), CNP demonstrated potent activities in these domains, suggesting its potential impact on endocrine function in humans and other animals (Kojima et al., 2003).

Environmental Persistence and Residue

Studies have shown that CNP, primarily used as a paddy herbicide in Japan, can be readily converted to amino derivatives in the environment. An unusually high concentration of CNP residues was reported in freshwater fish and shellfish, indicating its environmental persistence and potential bioaccumulation risks (Suzuki et al., 1983).

Degradation and Biodegradation

Research on CNP's degradation by microorganisms isolated from soils revealed that the reduction of the nitro group to the amino analog is a dominant metabolic pathway. It's also noted that specific white-rot fungus, Phlebia brevispora, can degrade CNP along with contaminated dioxins, suggesting a possible biological treatment method for CNP-contaminated environments (Aizawa, 2001).

Toxicological Impact on Aquatic Life

CNP has shown adverse effects on the reproduction of aquatic organisms like Brachionus urceolaris (Rotatoria) when exposed through water and food. This indicates the potential ecological risk of CNP on aquatic ecosystems and the importance of monitoring its levels in the environment (Hatakeyama, 1991).

Mutagenic Properties

During its aerobic biodegradation, CNP was found to increase the indirect mutagenicity to certain strains of Salmonella. This suggests that during its degradation, mutagenic metabolites might be produced, posingadditional risks (Matsushita et al., 2002).

Mast Cell Activation

Another study explored the effect of CNP on mast cell activation, highlighting its potential impact on immune responses. It was observed that CNP enhanced degranulation and proinflammatory cytokine production in rat basophilic leukemia cells, indicating its influence on immune cell functions (Teshima et al., 2004).

Herbicide Mode of Action

Investigations into the herbicidal mode of action of CNP have correlated its effects with the inhibition of photosynthetic activities. The herbicide's impact on energy transfer inhibition and the ATP-synthetase reaction in plants was observed, providing insights into its phytotoxic mechanisms (Lambert et al., 1979).

Impact on Liver Enzymes

CNP and its amino derivative were found to induce hepatic drug-metabolizing enzymes in rats and mice. This suggests potential implications for CNP in liver metabolism and possible interspecies differences in the response to CNP exposure (Hanioka et al., 1995).

Mechanism of Action

Target of Action

Chlornitrofen, also known as CNP, primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants .

Mode of Action

Chlornitrofen acts as a PPO inhibitor . By inhibiting the activity of PPO, it prevents the synthesis of heme and chlorophyll, thereby disrupting the normal physiological processes in plants . This results in the death of the plant, making Chlornitrofen an effective herbicide .

Biochemical Pathways

The primary biochemical pathway affected by Chlornitrofen is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts this pathway, leading to a deficiency of heme and chlorophyll in the plant . Additionally, Chlornitrofen and its amino derivative have been found to exhibit antiandrogenic and estrogenic activities, suggesting that they may also affect endocrine function .

Pharmacokinetics

It is known that chlornitrofen has alow aqueous solubility and is non-volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.

Result of Action

The primary result of Chlornitrofen’s action is the death of the plant due to the disruption of heme and chlorophyll biosynthesis . On a molecular level, this is achieved through the inhibition of PPO . Furthermore, Chlornitrofen and its amino derivative have been found to have potent antiandrogenic and estrogenic activities, suggesting that they may act as endocrine disruptors in humans and other animals .

Action Environment

Chlornitrofen was widely used as a herbicide in rice paddy fields in Japan from 1965 to 1994 . Its effectiveness as a herbicide may be influenced by various environmental factors such as soil type, temperature, and rainfall. Due to its potential endocrine-disrupting effects, there has been concern about its impact on the environment and human health .

Safety and Hazards

Chlornitrofen is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1,3,5-trichloro-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNAUQUKWRBODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041775
Record name Chlornitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlornitrofen

CAS RN

1836-77-7
Record name Chlornitrofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1836-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlornitrofen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlornitrofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlornitrofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORNITROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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